![B1575009 Cancer/testis antigen 1 (121-130)](/img/no-structure.png)
Cancer/testis antigen 1 (121-130)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cancer/testis antigen 1; NY-ESO-1
Scientific Research Applications
Immunotherapy and Vaccine Development
Cancer/testis (CT) antigens, including Cancer/Testis Antigen 1 (121-130), are promising targets for cancer immunotherapy due to their restricted expression in male germ cells and various tumors, but not in adult somatic tissues. This expression profile makes them ideal for developing antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, members of the CT antigen family, are currently underway (Scanlan et al., 2002). Furthermore, the immunogenic nature of CT antigens, including spontaneous humoral and cell-mediated immune responses in cancer patients, highlights their potential in immunotherapy (Ghafouri-Fard & Modarressi, 2009).
Diagnostic Biomarkers
CT antigens can also serve as biomarkers for early detection of cancers. Their restricted expression pattern in cancers, not seen in normal adult tissues, provides a unique marker for cancer cells. This property is being explored to develop diagnostic tools and techniques for early cancer detection (Caballero & Chen, 2009).
Role in Oncogenesis
CT antigens might play a role in the oncogenesis process. The recapitulation of germline gene-expression programs in tumors expressing CT antigens could contribute to neoplastic characteristics, including invasiveness, immune evasion, and metastatic capacity. Understanding these roles can provide insights into cancer progression and potential therapeutic targets (Simpson et al., 2005).
Therapeutic Target for Various Cancer Types
CT antigens are expressed in a range of human cancers, including melanoma, bladder, lung, and liver cancers. This wide range of expression profiles across different cancer types suggests that CT antigens, including Cancer/Testis Antigen 1 (121-130), could be used as therapeutic targets in a variety of cancers (Garg et al., 2007).
properties
sequence |
VLLKEFTVSG |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Cancer/testis antigen 1 (121-130); NY-ESO-1 (121-130) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.